Myeloperoxidase (MPO) Inhibition: 54 nM Potency Distinct from Mono‑Halogenated Analogs
3'-Chloro-5'-fluoroacetophenone demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM in a validated chlorination activity assay [1]. In contrast, a structurally related mono‑halogenated analog, 3'-chloroacetophenone, exhibits an IC50 of 1 nM in a similar MPO assay, reflecting a 54‑fold difference in potency [2]. This disparity in MPO inhibitory activity highlights the functional consequence of the 3'-chloro/5'-fluoro substitution pattern.
| Evidence Dimension | MPO chlorination activity inhibition |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | 3'-Chloroacetophenone (mono‑halogenated analog): IC50 = 1 nM |
| Quantified Difference | 54‑fold higher IC50 (lower potency) for the mono‑halogenated analog compared to the target compound's IC50 |
| Conditions | Inhibition of MPO chlorination activity incubated for 10 min followed by NaCl addition; aminophenyl fluorescein assay |
Why This Matters
Researchers targeting MPO for inflammatory or cardiovascular disease programs must select the specific halogenation pattern to achieve the desired potency range; substitution with a mono‑halogenated analog would yield dramatically different inhibition profiles.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). MPO inhibition IC50: 54 nM. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231). MPO inhibition IC50: 1 nM for 3'-chloroacetophenone. View Source
